N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE
Overview
Description
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE is a complex organic compound that features a unique combination of functional groups, including thiazole, triazole, and phenylamine
Preparation Methods
The synthesis of N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is typically formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Coupling of the Thiazole and Triazole Rings: The two rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Phenylamine Group: The phenylamine group is introduced through a nucleophilic aromatic substitution reaction.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents such as methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole or triazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamine group, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), which play essential roles in biological systems.
Triazole Derivatives: Compounds like fluconazole, an antifungal agent, which contain the triazole ring and exhibit significant biological activity.
Phenylamine Derivatives: Compounds such as aniline, which are widely used in the synthesis of dyes, drugs, and polymers.
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
N,N-dimethyl-3-[4-methyl-5-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5S2/c1-25(2)18-11-7-10-16(12-18)19-23-24-21(26(19)3)28-14-17-13-27-20(22-17)15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYAYBPDOOIMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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